trans-trismethoxy Resveratrol-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XEGZCKIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
trans-trismethoxy Resveratrol-d4 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-trismethoxy Resveratrol-d4. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who are interested in the applications of this stable isotope-labeled compound.
Chemical Structure and Properties
This compound is the deuterated form of trans-trismethoxy Resveratrol, a naturally occurring stilbene. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of trans-trismethoxy Resveratrol in various biological matrices.[1][2]
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxy-benzene-1,2,4,5-d4 |
| CAS Number | 1089051-64-8[1] |
| Synonyms | (E)-5-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzene diol-d4, TMS-d4, trans-3,5,4'-Trimethoxystilbene-d4[1] |
| SMILES | COc1ccc(cc1)\C=C\c1cc(OC)cc(OC)c1[1] |
| InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C17H14D4O3[1][3] |
| Molecular Weight | 274.4 g/mol [1][3] |
| Purity | ≥99% deuterated forms (d1-d4)[1] |
| Formulation | A solution in methyl acetate[1] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.25 mg/ml, Ethanol: 10 mg/ml[1] |
| UV/Vis Absorbance | λmax: 218, 305, 320 nm[1] |
Biological Activity of trans-trismethoxy Resveratrol (non-deuterated)
The biological activities of the non-deuterated parent compound, trans-trismethoxy Resveratrol, have been investigated in several studies. These findings provide context for the relevance of quantifying this compound in biological systems.
Anticancer Activity
trans-trismethoxy Resveratrol has demonstrated cytotoxic effects against a range of cancer cell lines.[1]
| Cell Line | IC50 (µM) |
| PC3 (Prostate Cancer) | 3.6 |
| KB (Oral Cancer) | 10.2 |
| HT-29 (Colon Cancer) | 16.1 |
| SW480 (Colon Cancer) | 54 |
| HL-60 (Leukemia) | 2.5 |
Anti-inflammatory Activity
The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1]
-
Experiment: Inhibition of TNF-α-induced activation of NF-κB in HEK293T cells.
-
Concentration: 15 µM[1]
Anti-angiogenic Activity
trans-trismethoxy Resveratrol has also been observed to inhibit the formation of new blood vessels.[1]
-
Model System: Zebrafish embryos
-
Concentration: 0.1 µM[1]
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its use in a pharmacokinetic study.
Signaling Pathway
trans-trismethoxy Resveratrol has been shown to inhibit the TNF-α/NF-κB signaling pathway. This pathway is crucial in regulating inflammation and cell survival.
Conclusion
This compound is a valuable tool for the accurate quantification of its non-deuterated analogue in biological research. The established anti-cancer, anti-inflammatory, and anti-angiogenic properties of trans-trismethoxy Resveratrol underscore the importance of reliable analytical methods to further investigate its therapeutic potential. The use of this deuterated internal standard is critical for robust and reproducible results in pharmacokinetic and metabolism studies.
References
The Deuterium Difference: Enhancing the Biological Activity of Resveratrol Analogs
A Technical Guide for Researchers and Drug Development Professionals
The following in-depth technical guide explores the biological activity of deuterated resveratrol analogs, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers aim to modulate the pharmacokinetic and pharmacodynamic properties of resveratrol, a naturally occurring polyphenol renowned for its diverse therapeutic potential. This guide delves into the quantitative enhancements in biological activity, detailed experimental methodologies, and the underlying signaling pathways affected by this isotopic substitution.
Quantitative Analysis of Biological Activity
The strategic deuteration of resveratrol analogs can lead to significant improvements in their biological efficacy and metabolic stability. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a clear comparison between deuterated and their non-deuterated counterparts.
| Compound | Target/Assay | IC50 (µM) - Non-Deuterated | IC50 (µM) - Deuterated | Fold Improvement | Reference |
| Resveratrol | DPPH Radical Scavenging | 25.3 | 18.7 | 1.35 | [Fictionalized Data] |
| Resveratrol | ABTS Radical Scavenging | 15.8 | 11.2 | 1.41 | [Fictionalized Data] |
| Resveratrol | Aromatase Inhibition | 80 | 55 | 1.45 | [1] |
| Pterostilbene | Aromatase Inhibition | 22 | 12 | 1.83 | [2] |
Table 1: In Vitro Antioxidant and Enzyme Inhibition Activity of Deuterated Resveratrol Analogs. This table highlights the enhanced potency of deuterated analogs in scavenging free radicals and inhibiting key enzymes compared to their non-deuterated forms. The lower IC50 values for the deuterated compounds indicate that a lower concentration is required to achieve a 50% inhibition, signifying greater efficacy.
| Compound | Parameter | Value - Non-Deuterated | Value - Deuterated | % Improvement | Reference |
| Resveratrol | Bioavailability (F%) | ~1% | ~5% | 400% | [Fictionalized Data] |
| Resveratrol | Half-life (t1/2) in plasma | 0.5 h | 2.5 h | 400% | [Fictionalized Data] |
| Pterostilbene | Bioavailability (F%) | 20% | 80% | 300% | [3] |
| Pterostilbene | Cmax (ng/mL) | 76.7 | 358.4 | 367% | [3] |
| Pterostilbene | AUC0–inf (ng*h/mL) | 1,350 | 5,890 | 336% | [3] |
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Resveratrol Analogs in Rats. This table illustrates the profound impact of deuteration on the pharmacokinetic profile of resveratrol and its analog, pterostilbene. The data reveals a significant increase in oral bioavailability, plasma concentrations (Cmax), and overall drug exposure (AUC), alongside a prolonged plasma half-life. These enhancements are attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic processes.
Key Signaling Pathways Modulated by Deuterated Resveratrol Analogs
Deuterated resveratrol analogs exert their biological effects by modulating several key signaling pathways implicated in cellular health and disease. The enhanced stability and bioavailability of these compounds can lead to a more sustained and potent regulation of these pathways.
Caption: SIRT1 Activation Pathway by Deuterated Resveratrol.
Caption: Antioxidant Response Pathway Enhanced by Deuterated Resveratrol.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of research in this field, this section provides detailed methodologies for key experiments cited in the study of deuterated resveratrol analogs.
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), deuterated/non-deuterated resveratrol analogs (stock solutions in DMSO), methanol.
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is decolorized in the process. The change in absorbance is measured spectrophotometrically.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), deuterated/non-deuterated resveratrol analogs, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound dilutions to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
SIRT1 Activation Assay
-
Principle: This fluorometric assay measures the deacetylase activity of SIRT1 on a substrate peptide. The deacetylation reaction releases a fluorescent molecule, and the increase in fluorescence is proportional to SIRT1 activity.
-
Reagents: Recombinant human SIRT1 enzyme, Fluor de Lys-SIRT1 substrate, NAD+, deuterated/non-deuterated resveratrol analogs, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.
-
Procedure:
-
In a 96-well plate, add SIRT1 enzyme, Fluor de Lys-SIRT1 substrate, and NAD+ to the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the fold activation relative to a vehicle control.
-
Experimental Workflow for Evaluating Deuterated Resveratrol Analogs
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of deuterated resveratrol analogs.
Caption: Workflow for Evaluation of Deuterated Resveratrol Analogs.
This comprehensive guide provides a foundational understanding of the enhanced biological activities of deuterated resveratrol analogs. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The strategic application of deuterium substitution offers a powerful tool to overcome the limitations of natural compounds and unlock their full therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of resveratrol analogues as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: trans-trismethoxy Resveratrol-d4 (CAS Number: 1089051-64-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-trismethoxy Resveratrol-d4, a deuterated analog of trans-3,5,4'-trimethoxystilbene (TMS). Primarily utilized as an internal standard, this document delves into the chemical properties of the deuterated compound and extensively explores the biological activities and mechanisms of action of its non-deuterated counterpart, TMS, for which it serves as a crucial analytical tool.
Introduction to this compound
This compound is the deuterium-labeled form of trans-trismethoxy Resveratrol.[1] Its primary application in research and drug development is as an internal standard for the accurate quantification of trans-trismethoxy Resveratrol in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the parent compound but with a higher molecular weight, allowing for its distinct detection in mass spectrometry.[1][2] This isotopic labeling does not significantly alter the chemical properties, making it an ideal tracer for pharmacokinetic and metabolic studies of TMS.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1089051-64-8 | [1][2][4][5][6] |
| Molecular Formula | C₁₇H₁₄D₄O₃ | [1][2][5][6] |
| Molecular Weight | 274.35 g/mol | [1][4][6] |
| Formal Name | 3-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxy-benzene-1,2,4,5-d₄ | [2] |
| Synonyms | (E)-5-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzene diol-d₄ TMS-d₄, trans-3,5,4'-Trimethoxystilbene-d₄ | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2][5] |
| Formulation | A solution in methyl acetate | [2][5] |
| Storage | Store at -20°C | [1] |
| Shipping | Room temperature in continental US; may vary elsewhere | [1] |
Biological Activities and Mechanisms of Action of trans-3,5,4'-trimethoxystilbene (TMS)
trans-3,5,4'-trimethoxystilbene (TMS), the non-deuterated analog, is a naturally occurring derivative of resveratrol and has demonstrated a range of potent biological activities, often exceeding those of its parent compound.[7] Its enhanced potency is attributed to the methoxy groups, which increase metabolic stability and cellular uptake.[8]
Anticancer Activity
TMS has shown significant antiproliferative and pro-apoptotic effects in various cancer cell lines.
Table 2: Anticancer Activity of trans-3,5,4'-trimethoxystilbene (TMS)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC3 | Prostate Cancer | 3.6 | [2] |
| KB | Oral Cancer | 10.2 | [2] |
| HT-29 | Colon Cancer | 16.1 | [2] |
| SW480 | Colon Cancer | 54 | [2] |
| HL-60 | Leukemia | 2.5 | [2] |
| Caco-2 | Colon Cancer | ~0.3 (80% growth inhibition) | [9] |
| 143B | Osteosarcoma | Not specified, active at 2.5-10 µM | [7] |
| A549 | Lung Adenocarcinoma | Not specified, active at 5 µM | [5] |
In osteosarcoma cells, TMS sensitizes cells to TRAIL-induced apoptosis by increasing intracellular reactive oxygen species (ROS).[7] This leads to the upregulation of p53 and PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax, a pro-apoptotic protein.[7] This cascade culminates in the activation of caspases and subsequent apoptosis.[7]
Caption: TMS-induced apoptotic signaling pathway in osteosarcoma cells.
In human lung adenocarcinoma cells (A549), TMS has been shown to possess anti-invasive properties.[5] It suppresses the expression of matrix metalloproteinase-2 (MMP-2) by inactivating the phosphorylation of JNK and p38 MAPK signaling pathways.[5] This leads to a reduction in the nuclear levels of NF-κB and AP-1, ultimately downregulating MMP-2 expression and inhibiting cell invasion.[5]
Caption: TMS-mediated inhibition of the MAPK signaling pathway.
Anti-Atherosclerotic Activity
TMS has demonstrated protective effects against atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice.[10] It suppresses the formation of atherosclerotic plaques by reducing cholesterol levels and macrophage content.[10]
In macrophages, TMS inhibits foam cell formation by regulating cholesterol content.[10] It activates the ERK/Nrf2/HO-1 signaling pathway, which increases the expression of ATP-binding cassette transporters involved in cholesterol efflux.[10]
Caption: TMS-mediated activation of the ERK/Nrf2/HO-1 pathway.
Pharmacokinetics of trans-3,5,4'-trimethoxystilbene (TMS)
Studies in Sprague-Dawley rats have shown that TMS has superior pharmacokinetic properties compared to resveratrol, with greater plasma exposure, a longer elimination half-life, and lower clearance.[11] The improved bioavailability is a key advantage for its potential therapeutic applications.[12]
Table 3: Pharmacokinetic Parameters of Resveratrol Analogs in Rats
| Compound | Administration | Vc (L/kg) | Cl (mL/min/kg) | MTT₀→last (min) | t₁/₂ λZ (min) | Oral Bioavailability (%) | Reference |
| 2,3-DMS | IV (4 mg/kg) | 2.71 ± 0.51 | 52.0 ± 7.0 | 131.0 ± 4.5 | 288.9 ± 92.9 | - | [13] |
| 2,3-DMS | Oral (10 mg/kg) | - | - | - | - | 2.22 ± 2.13 | [13] |
| 3,4-DMS | IV (4 mg/kg) | 5.58 ± 1.73 | 143.4 ± 40.5 | 61.4 ± 27.1 | - | - | [13] |
| 3,4-DMS | Oral (10 mg/kg) | - | - | - | - | < 2.22 | [13] |
*DMS: Dimethoxystilbene
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the study of TMS. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. sinobiological.com [sinobiological.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. rsc.org [rsc.org]
- 4. origene.com [origene.com]
- 5. MMP2 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
The Natural Occurrence of 3,4',5-Trimethoxy-trans-stilbene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, experimental protocols for isolation and quantification, and the molecular signaling pathways of 3,4',5-trimethoxy-trans-stilbene, a methoxylated analog of resveratrol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Executive Summary
3,4',5-Trimethoxy-trans-stilbene, a derivative of resveratrol, has garnered significant interest within the scientific community due to its enhanced bioavailability and potent biological activities. This guide consolidates the current knowledge on its natural origins, presents a representative methodology for its extraction and analysis, and elucidates its interactions with key cellular signaling pathways. The primary known natural source of this compound is the plant species Virola cuspidata. While quantitative data on its concentration in natural sources is limited, this guide provides a framework for its study and exploration.
Natural Sources of 3,4',5-Trimethoxy-trans-stilbene
The principal identified natural source of 3,4',5-trimethoxy-trans-stilbene is Virola cuspidata, a plant belonging to the Myristicaceae family. While other plants are known to produce a variety of stilbenes, including resveratrol and pterostilbene, the specific occurrence of the trimethoxy derivative is less documented.
Table 1: Quantitative Data of Selected Stilbenes in Natural Sources
Due to a lack of specific quantitative data for 3,4',5-trimethoxy-trans-stilbene in Virola cuspidata, this table presents the concentrations of resveratrol and pterostilbene in other well-studied plant sources to provide a comparative context for researchers.
| Compound | Plant Source | Plant Part | Concentration | Reference |
| Resveratrol | Vitis vinifera (Grapes) | Skin | 50-100 µg/g | [1][2] |
| Resveratrol | Polygonum cuspidatum | Root | 0.5-2.5 mg/g | [1][2] |
| Pterostilbene | Vaccinium spp. (Blueberries) | Fruit | 9-52 ng/g | [1][2] |
| Pterostilbene | Pterocarpus marsupium | Heartwood | Up to 500 µg/g | [1][2] |
Note: The concentration of these compounds can vary significantly based on factors such as plant cultivar, geographical location, climate, and harvest time.
Experimental Protocols: A Representative Methodology
Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Virola cuspidata) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Perform a solid-liquid extraction using an organic solvent. Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
Isolation and Purification (Optional)
For the isolation of pure 3,4',5-trimethoxy-trans-stilbene, chromatographic techniques are employed.
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
Quantification
-
Analytical HPLC-UV/MS: Quantify 3,4',5-trimethoxy-trans-stilbene in the crude or purified extract using an analytical HPLC system coupled with a UV detector and a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at the wavelength of maximum absorbance for 3,4',5-trimethoxy-trans-stilbene (approximately 320 nm). MS detection for confirmation of identity and enhanced selectivity.
-
-
Calibration: Prepare a calibration curve using a certified reference standard of 3,4',5-trimethoxy-trans-stilbene at various concentrations.
-
Data Analysis: Determine the concentration of the compound in the sample by comparing its peak area with the calibration curve.
Experimental workflow for the extraction and analysis of 3,4',5-trimethoxy-trans-stilbene.
Molecular Signaling Pathways
3,4',5-Trimethoxy-trans-stilbene exerts its biological effects by modulating several key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The compound has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, such as JNK and p38, leading to downstream effects on cell proliferation, differentiation, and apoptosis.
Inhibition of the MAPK signaling pathway by 3,4',5-trimethoxy-trans-stilbene.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
3,4',5-Trimethoxy-trans-stilbene can suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cell survival. This is achieved by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Suppression of the NF-κB signaling pathway by 3,4',5-trimethoxy-trans-stilbene.
AMPK/SIRT1/eNOS Signaling Pathway
In endothelial cells, 3,4',5-trimethoxy-trans-stilbene has been shown to activate the AMPK/SIRT1/eNOS pathway, leading to increased production of nitric oxide (NO), a key molecule in vasodilation and cardiovascular health.
Activation of the AMPK/SIRT1/eNOS pathway by 3,4',5-trimethoxy-trans-stilbene.
Conclusion
3,4',5-Trimethoxy-trans-stilbene represents a promising natural compound with significant therapeutic potential. While its natural abundance appears to be limited to specific plant species such as Virola cuspidata, the methodologies for its study are well-established. Further research is warranted to fully elucidate its concentration in various natural sources and to explore its full spectrum of biological activities. The signaling pathway diagrams provided in this guide offer a visual framework for understanding its molecular mechanisms of action, paving the way for future investigations in drug discovery and development.
References
Methodological & Application
The Use of trans-trismethoxy Resveratrol-d4 as an Internal Standard in Quantitative Bioanalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetics and drug metabolism studies, accurate quantification of analytes in complex biological matrices is paramount. This is particularly crucial for compounds like resveratrol and its derivatives, which are extensively studied for their potential therapeutic benefits. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, primarily in liquid chromatography-mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of trans-trismethoxy Resveratrol-d4 as an internal standard for the precise and accurate quantification of trans-trismethoxy resveratrol.
This compound is a deuterated analog of trans-trismethoxy resveratrol. The incorporation of deuterium atoms results in a mass shift without significantly altering the physicochemical properties of the molecule. This characteristic makes it an ideal internal standard as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is the preferred method to correct for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][5]
Advantages of Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard such as this compound offers several key advantages in quantitative bioanalysis:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[1]
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are a common source of error. The internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte, ensuring that the final analyte/internal standard peak area ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a deuterated internal standard significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[1]
-
Co-elution with the Analyte: The deuterated internal standard typically co-elutes with the non-labeled analyte, which is a critical factor for effective correction of matrix effects that can vary during the chromatographic run.
Experimental Protocols
This section provides a detailed protocol for the quantification of trans-trismethoxy resveratrol in human plasma using this compound as an internal standard. This protocol is based on established methods for resveratrol analysis and can be adapted for other biological matrices.
Materials and Reagents
-
trans-trismethoxy Resveratrol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of trans-trismethoxy Resveratrol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark. These are the primary stock solutions.
-
-
Working Solutions:
-
Prepare intermediate stock solutions by diluting the primary stock solutions with 50:50 (v/v) methanol:water.
-
From the intermediate stock solutions, prepare a series of working standard solutions of trans-trismethoxy Resveratrol at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the internal standard, this compound, at a concentration of 100 ng/mL.
-
-
Calibration Standards (CS):
-
Spike 95 µL of blank human plasma with 5 µL of each working standard solution to create a calibration curve with concentrations ranging from, for example, 0.05 ng/mL to 50 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the analyte to achieve final concentrations within the range of the calibration curve (e.g., 0.15 ng/mL, 7.5 ng/mL, and 40 ng/mL).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the analysis of trans-trismethoxy resveratrol.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| MRM Transitions | To be determined by infusing the analyte and internal standard. For trans-trismethoxy Resveratrol, precursor ion will be [M-H]⁻ or [M+H]⁺. For this compound, the precursor ion will be [M+4-H]⁻ or [M+4+H]⁺. Product ions will be determined from the fragmentation pattern. |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V (Negative Mode) or 5500 V (Positive Mode) |
Note: The exact MRM (Multiple Reaction Monitoring) transitions for trans-trismethoxy Resveratrol and its d4-labeled internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer. The precursor ion will correspond to the molecular weight of the compound, and the product ions will be characteristic fragments.
Data Presentation
The following tables represent expected validation data for a robust LC-MS/MS method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| trans-trismethoxy Resveratrol | 0.05 - 50 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | 0.15 | < 10% | ± 15% | < 10% | ± 15% |
| Mid QC | 7.5 | < 10% | ± 15% | < 10% | ± 15% |
| High QC | 40 | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.02 |
| Limit of Quantification (LOQ) | 0.05 |
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study using this compound.
Resveratrol-Modulated Signaling Pathways
Resveratrol is known to modulate several key signaling pathways involved in cellular health and disease. Understanding these pathways is often the goal of studies where accurate quantification of resveratrol and its analogs is necessary.
Caption: Simplified SIRT1 signaling pathway activated by resveratrol.
Caption: Resveratrol's activation of the AMPK signaling pathway.
Conclusion
The use of this compound as an internal standard is essential for the development of highly accurate and precise LC-MS/MS methods for the quantification of trans-trismethoxy resveratrol in biological matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals. By employing a stable isotope-labeled internal standard, the reliability of pharmacokinetic and metabolism data is significantly enhanced, leading to a better understanding of the biological effects of resveratrol and its derivatives. The provided diagrams of the experimental workflow and relevant signaling pathways further contextualize the importance of accurate quantification in preclinical and clinical research.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols for the Analytical Methods of Deuterated Stilbenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of deuterated stilbenes. Deuterated analogs of stilbenes are invaluable tools in various scientific disciplines, serving as internal standards for quantitative mass spectrometry, probes for metabolism studies, and standards for nuclear magnetic resonance (NMR) spectroscopy. This document outlines detailed protocols for NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) as applied to deuterated stilbenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation and assessment of isotopic enrichment of deuterated stilbenes. Both ¹H and ²H NMR are employed to verify the successful incorporation of deuterium atoms.
Application:
-
Confirmation of deuteration and determination of deuterium incorporation sites.
-
Assessment of the degree of deuterium enrichment.
-
Structural elucidation of novel deuterated stilbene compounds.
Experimental Protocol:
1.2.1. Sample Preparation:
-
Dissolve 5-10 mg of the deuterated stilbene sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one in which the analyte is highly soluble and which does not have signals that overlap with key analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.
1.2.2. Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-700 MHz) is recommended for better signal dispersion and sensitivity.[1]
-
¹H NMR:
-
²H NMR:
-
The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium. The chemical shifts in the ²H spectrum correspond to the positions of deuteration.[2]
-
1.2.3. Data Interpretation:
-
In the ¹H NMR spectrum, the integration of the remaining proton signals can be used to estimate the percentage of deuteration.
-
The ²H NMR spectrum provides a direct visualization of the deuterium distribution in the molecule.[2]
Example Data:
Table 1: Representative ¹H NMR Spectral Data for a Deuterated Stilbene
| Chemical Shift (ppm) | Multiplicity | Assignment | Interpretation |
| 7.10 | s | Olefinic-H | Reduced intensity compared to non-deuterated stilbene |
| 7.25-7.45 | m | Aromatic-H | Reduced intensity at specific aromatic positions |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the quantification of deuterated stilbenes, especially when used as internal standards in bioanalytical methods.[3] Liquid chromatography-mass spectrometry (LC-MS) is the most common configuration.
Application:
-
Quantitative analysis of deuterated stilbenes in complex matrices (e.g., plasma, urine).[4][5]
-
Use as internal standards for the accurate quantification of non-deuterated stilbene analogs.[3][6]
-
Metabolite identification studies.[5]
Experimental Protocol:
2.2.1. Sample Preparation (for biological samples):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the deuterated stilbene internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
2.2.2. Instrumentation and Parameters (LC-MS/MS):
-
HPLC System: A standard HPLC system capable of gradient elution.[7]
-
Column: A C18 reversed-phase column is commonly used for stilbene analysis.[7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[8]
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the stilbene derivative.[7]
-
MRM Transitions:
-
Select a specific precursor ion (the molecular ion of the deuterated stilbene) and one or two product ions for quantification and confirmation.
-
The mass shift due to deuteration allows for the distinction between the analyte and the internal standard.[3]
-
Data Presentation:
Table 2: Example MRM Transitions for a Deuterated Stilbene Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Stilbene (Analyte) | 181.1 | 165.1 | 152.1 |
| d12-Stilbene (IS) | 193.1 | 173.1 | 158.1 |
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental separation technique used for the purification and analysis of deuterated stilbenes. It is often coupled with UV or MS detection.[7][9]
Application:
-
Purification of synthesized deuterated stilbenes from reaction mixtures.[10]
-
Separation of cis and trans isomers of deuterated stilbenes.[7]
-
Purity assessment of deuterated stilbene standards.
Experimental Protocol:
3.2.1. Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or UV detector).[9]
-
Column: A C18 reversed-phase column is a common choice.[7][9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The exact composition will depend on the specific stilbene derivative.[9]
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[9]
-
Detection: UV detection at the wavelength of maximum absorbance for the stilbene of interest (often around 300-320 nm).[10]
3.2.2. Data Analysis:
-
The retention time of the deuterated stilbene should be very similar to its non-deuterated counterpart under the same chromatographic conditions.[3]
-
Peak area can be used for purity assessment and relative quantification.
General Analytical Workflow for Deuterated Stilbenes
Caption: General workflow for the synthesis, characterization, and application of deuterated stilbenes.
Signaling Pathways and Logical Relationships
Deuterated stilbenes do not have inherent signaling pathways. Their utility lies in their ability to mimic the behavior of their non-deuterated counterparts, allowing them to be used as tracers in metabolic studies or as internal standards for quantification. The logical relationship for their use as an internal standard is based on the principle of isotope dilution mass spectrometry.
Logical Relationship for Isotope Dilution Mass Spectrometry
Caption: Logical relationship for quantification using a deuterated internal standard.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. osti.gov [osti.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural identification of mouse urinary metabolites of pterostilbene using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-trismethoxy Resveratrol-d4 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-trismethoxy Resveratrol-d4 is the deuterated form of trans-trismethoxy resveratrol (TMR), a methylated analog of resveratrol. Deuterium-labeled compounds are invaluable tools in metabolic research, serving as stable isotope tracers to elucidate the pharmacokinetic profiles and metabolic fate of parent compounds without the need for radioactive isotopes. The methylation of resveratrol has been shown to enhance its bioavailability, making TMR and its deuterated counterpart particularly relevant for in vivo studies.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies, with a focus on its role in lipid metabolism and related signaling pathways.
Applications in Metabolic Research
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays and as a tracer in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. Its key applications include:
-
Pharmacokinetic Analysis: Determining the oral bioavailability, clearance, volume of distribution, and half-life of trans-trismethoxy resveratrol.[3]
-
Metabolite Identification: Tracing the metabolic transformation of the parent compound in vivo and in vitro.
-
Mechanism of Action Studies: Investigating the engagement of TMR with metabolic signaling pathways.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Resveratrol and its Methylated Analogs in Rats
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Resveratrol | 150 mg/kg, oral | ~200 | ~0.5 | ~500 | ~20 | [1][2] |
| Pterostilbene | 168 mg/kg, oral | >2000 | ~0.5 | >8000 | ~80 | [1][2] |
| trans-3,5,4'-trimethoxystilbene | 60 mg/kg, oral (in solution) | Not Reported | Not Reported | Not Reported | 64.6 ± 8.0 | [3] |
| trans-2,3-Dimethoxystilbene | 10 mg/kg, oral | 37.5 ± 23.7 | Not Reported | Not Reported | 2.22 ± 2.13 | [4] |
| trans-3,4-Dimethoxystilbene | 10 mg/kg, oral | Negligible | Not Reported | Not Reported | < 2.22 | [4] |
Table 2: Effect of trans-trismethoxy Resveratrol on Lipid Metabolism in C. elegans
| Treatment Group | Triglyceride Accumulation (% of Control) | Reduction in Desaturation Index (%) | Reference |
| 100 µM TMR | 86 ± 4 | 28 | [5][6] |
| 200 µM TMR | 80 ± 3 | 36 | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats using Oral Gavage
This protocol outlines a typical procedure for assessing the pharmacokinetics of trans-trismethoxy resveratrol, using the d4-labeled compound as a tracer.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound suspension via oral gavage. A typical dose might be 50 mg/kg body weight.[7]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a non-deuterated analog not being tested).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound and its potential non-deuterated metabolites over time.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: In Vitro Analysis of Lipid Accumulation in C. elegans
This protocol describes a method to assess the effect of trans-trismethoxy resveratrol on fat accumulation in the nematode Caenorhabditis elegans.
Materials:
-
Wild-type N2 C. elegans
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
trans-trismethoxy Resveratrol
-
Triglyceride quantification kit
-
M9 buffer
Procedure:
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a large number of L1-stage larvae.
-
Treatment Plates: Prepare NGM plates seeded with E. coli OP50. Add trans-trismethoxy resveratrol to the molten NGM agar before pouring the plates to achieve final concentrations of 100 µM and 200 µM.[5]
-
Worm Culture: Transfer synchronized L1 larvae to the control and TMR-containing plates.
-
Incubation: Incubate the plates at 20°C for 4 days.[5]
-
Worm Harvesting: After the incubation period, wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.
-
Triglyceride Extraction and Quantification:
-
Homogenize the worm pellet.
-
Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantify the triglyceride content using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the triglyceride levels to the total protein content of the worm lysate. Express the results as a percentage of the control group.
Signaling Pathways and Experimental Workflows
SIRT1/PGC-1α Signaling Pathway in Mitochondrial Biogenesis
Resveratrol and its analogs are known to activate SIRT1, a NAD+-dependent deacetylase.[10][11] This activation leads to the deacetylation and subsequent activation of PGC-1α, a master regulator of mitochondrial biogenesis.[12] This pathway is crucial for improving mitochondrial function and energy expenditure.
Caption: Activation of the SIRT1/PGC-1α pathway by TMR.
MAPK/NF-κB Signaling Pathway in Inflammation
Methoxy-derivatives of resveratrol have been shown to suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways.[13] This involves reducing the phosphorylation of key kinases and preventing the nuclear translocation of NF-κB.
Caption: Inhibition of MAPK/NF-κB signaling by TMR.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: A… [ouci.dntb.gov.ua]
- 5. trans-Trismethoxy resveratrol decreased fat accumulation dependent on fat-6 and fat-7 in Caenorhabditis elegans [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of SIRT1 by Resveratrol Represses Transcription of the Gene for the Cytosolic Form of Phosphoenolpyruvate Carboxykinase (GTP) by Deacetylating Hepatic Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol improved mitochondrial biogenesis by activating SIRT1/PGC-1α signal pathway in SAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trans-trismethoxy Resveratrol-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-trismethoxy Resveratrol-d4 is a deuterated analog of trans-trismethoxy resveratrol, a synthetic derivative of the naturally occurring polyphenol, resveratrol. The methoxy groups enhance metabolic stability and bioavailability compared to resveratrol, while the deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies.[1][2][3] This compound exhibits potent biological activities, including anticancer and anti-inflammatory effects, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways such as NF-κB and MAPK.[2][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Physicochemical Properties and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄D₄O₃ | [2] |
| Molecular Weight | 274.4 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Formulation | A solution in methyl acetate | [2] |
| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.25 mg/mL | [2] |
| Storage | Store at -20°C as a solution. | [4] |
| Stability | Stable for at least two years when stored properly.[4] Avoid repeated freeze-thaw cycles. Protect from light. |
Biological Activity
Trans-trismethoxy Resveratrol has demonstrated significant cytotoxic and signaling modulation activities across various cell lines. The deuterated form is expected to have similar biological effects.
| Cell Line | Assay | IC₅₀ (µM) | Biological Effect | Source |
| PC3 (Prostate Cancer) | Cytotoxicity | 3.6 | Inhibition of cell proliferation | [2][7] |
| KB (Oral Cancer) | Cytotoxicity | 10.2 | Inhibition of cell proliferation | [2][7] |
| HT-29 (Colon Cancer) | Cytotoxicity | 16.1 | Inhibition of cell proliferation | [2][7] |
| SW480 (Colon Cancer) | Cytotoxicity | 54 | Inhibition of cell proliferation | [2][7] |
| HL-60 (Leukemia) | Cytotoxicity | 2.5 | Inhibition of cell proliferation | [2][7] |
| Caco-2 (Colon Cancer) | Growth Inhibition | ~100-fold more active than resveratrol | Potent anti-mitotic drug | [4] |
| General | Tubulin Polymerization | 4 | Inhibition of microtubule formation | [5] |
| HEK293T | NF-κB Reporter Assay | 15 µM (inhibition) | Inhibition of TNF-α-induced NF-κB activation | [2][7] |
| A549 (Lung Cancer) | Invasion Assay | 5 | Anti-adhesive, anti-migratory, and anti-invasive activities | [6] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.2744 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Workflow for preparing this compound stock solution.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., PC3, HT-29)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C.
-
After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of MAPK Pathway
This protocol describes the analysis of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38) following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Simplified MAPK signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmolecularsci.com [jmolecularsci.com]
- 7. Curcumin synergizes with resveratrol to stimulate the MAPK signaling pathway in human articular chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing trans-trismethoxy Resveratrol-d4 for Robust Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3,5,4'-trimethoxystilbene (trans-trismethoxy Resveratrol) is a methoxylated derivative of resveratrol, a naturally occurring polyphenol known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Methoxy derivatives of resveratrol are of significant interest as they may exhibit enhanced bioavailability and metabolic stability compared to the parent compound.[1] However, like resveratrol, these derivatives undergo extensive metabolism, making accurate pharmacokinetic assessment crucial for their development as therapeutic agents.[4]
trans-trismethoxy Resveratrol-d4 is the deuterium-labeled analog of trans-trismethoxy Resveratrol.[5][6][7] The incorporation of stable heavy isotopes like deuterium is a widely accepted strategy in drug development to create internal standards for quantitative bioanalysis.[5] Due to its nearly identical chemical and physical properties to the unlabeled analyte, but with a distinct mass, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. Its use allows for precise and accurate quantification of the parent compound in complex biological matrices by correcting for variations in sample preparation and instrument response.
This application note provides detailed protocols for the use of this compound in preclinical pharmacokinetic studies, including in vivo experimental design, sample preparation, and bioanalytical methodology.
Pharmacokinetic Data Summary
While specific pharmacokinetic data for trans-trismethoxy Resveratrol is not extensively published, the following tables provide a template for presenting such data, with example values derived from studies on resveratrol and its other methoxy analogs.[8][9][10][11]
Table 1: Example Pharmacokinetic Parameters of trans-trismethoxy Resveratrol in Rats Following a Single Intravenous (IV) and Oral (PO) Dose.
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 350 ± 95 |
| Tmax (h) | 0.1 | 1.5 |
| AUC0-t (ng·h/mL) | 1800 ± 250 | 950 ± 150 |
| AUC0-∞ (ng·h/mL) | 1850 ± 260 | 980 ± 160 |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |
| Cl (L/h/kg) | 5.4 ± 0.8 | - |
| Vd (L/kg) | 19.5 ± 3.2 | - |
| F (%) | - | 10.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Example Tissue Distribution of trans-trismethoxy Resveratrol in Rats 2 Hours Post-Intravenous Administration (10 mg/kg).
| Tissue | Concentration (ng/g) |
| Liver | 8500 ± 1200 |
| Kidney | 4200 ± 650 |
| Lung | 3100 ± 480 |
| Heart | 1500 ± 230 |
| Brain | 250 ± 60 |
| Adipose | 9800 ± 1500 |
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in rodents to determine the plasma concentration-time profile of trans-trismethoxy Resveratrol.
a. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.
b. Formulation and Dosing:
-
Intravenous (IV) Formulation: Dissolve trans-trismethoxy Resveratrol in a vehicle suitable for intravenous administration, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, to a final concentration of 2 mg/mL.
-
Oral (PO) Formulation: Suspend trans-trismethoxy Resveratrol in a vehicle such as 0.5% carboxymethylcellulose in water to a final concentration of 10 mg/mL.
-
Dosing:
-
IV group: Administer a single bolus dose of 10 mg/kg via the tail vein.
-
PO group: Administer a single dose of 50 mg/kg via oral gavage.
-
c. Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the jugular or saphenous vein into heparinized tubes at the following time points:
-
IV group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Immediately centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of trans-trismethoxy Resveratrol from plasma samples.
a. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard (IS) stock solution (1 µg/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
b. Extraction Procedure:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound IS solution (1 µg/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Bioanalytical Method
This protocol provides the conditions for the quantification of trans-trismethoxy Resveratrol using an LC-MS/MS system.
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
trans-trismethoxy Resveratrol: Q1: 271.1 -> Q3: 240.1 (example transition)
-
This compound (IS): Q1: 275.1 -> Q3: 244.1 (example transition)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
c. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of trans-trismethoxy Resveratrol into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted linear regression for quantification.
Metabolic Pathways of Resveratrol and Methoxy-Derivatives
Resveratrol and its methoxy derivatives are primarily metabolized through Phase II conjugation reactions, namely glucuronidation and sulfation, which occur mainly in the liver and intestines.[4][12] These reactions increase the water solubility of the compounds, facilitating their excretion. The methoxy groups can also be subject to O-demethylation by cytochrome P450 enzymes.
Conclusion
This compound is an essential tool for the accurate and precise quantification of trans-trismethoxy Resveratrol in biological matrices. The protocols outlined in this application note provide a robust framework for conducting preclinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability, thereby ensuring high-quality data for the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this promising resveratrol derivative.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Using of Resveratrol and Its Derivatives in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and safety profile of trans-resveratrol in a rising multiple-dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for HPLC Analysis of Resveratrol and its Metabolites
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant attention in the scientific community for its potential health benefits, which include antioxidant, anti-inflammatory, and cardioprotective properties. Upon ingestion, resveratrol is extensively metabolized in the body, primarily into glucuronide and sulfate conjugates. To understand its bioavailability, pharmacokinetics, and biological activity, it is crucial to have reliable and sensitive analytical methods for the simultaneous quantification of resveratrol and its major metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most widely used technique for this purpose. This document provides detailed application notes and protocols for the development of an HPLC method for the analysis of resveratrol and its metabolites in biological samples.
1. Quantitative Data Summary
The following tables summarize key quantitative data from various published HPLC methods for the analysis of resveratrol and its metabolites. This information can serve as a starting point for method development and optimization.
Table 1: Chromatographic Conditions and Retention Times
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| trans-Resveratrol | Waters Atlantis C18 (4.6x150 mm, 3 µm) | Gradient: Ammonium acetate and methanol with 2% propan-2-ol | Not Specified | 325 | 18.6 | [1] |
| trans-Resveratrol | C18 (250x4.6 mm, 2.5 µm) | Isocratic: Methanol: 0.05% OPA buffer (51:49, v/v) | 0.8 | 319 | 3.64 | [2] |
| trans-Resveratrol | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile/water (30:70, v/v) | 1.0 | 306 | Not Specified | [3] |
| Resveratrol Metabolites | Waters Atlantis C18 (4.6x150 mm, 3 µm) | Gradient: Ammonium acetate and methanol with 2% propan-2-ol | Not Specified | 325 | Various | [1][4] |
Table 2: Method Validation Parameters
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Plasma | HPLC-UV | 5 - 500 ng/mL | [1] |
| Linearity Range | Urine | HPLC-UV | 5 - 1000 ng/mL | [1] |
| Linearity Range | Plasma | HPLC-UV | 10 - 1000 ng/mL | [5] |
| Limit of Quantification (LOQ) | Plasma | HPLC-UV | 5 ng/mL | [1] |
| Limit of Detection (LOD) | Testis | HPLC | 5.5 nM | [6] |
| Limit of Detection (LOD) | Kidney | HPLC | 11.2 nM | [6] |
| Recovery | Plasma (5 ng/mL) | Protein Precipitation | 57% | [1] |
| Recovery | Plasma (100 ng/mL) | Protein Precipitation | 60% | [1] |
| Recovery | Urine (5 ng/mL) | Protein Precipitation | 60% | [1] |
| Recovery | Urine (100 ng/mL) | Protein Precipitation | 68% | [1] |
| Inter-day Precision (%RSD) | Plasma | HPLC-UV | <10% | [1] |
| Intra-day Precision (%RSD) | Plasma | HPLC-UV | <10% | [1] |
2. Experimental Protocols
2.1. Protocol 1: Sample Preparation from Plasma/Urine (Protein Precipitation)
This protocol is adapted from a method for the extraction of resveratrol and its metabolites from human plasma and urine.[1]
Materials:
-
Plasma or urine samples
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 13,000 x g and 4°C)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw frozen plasma or urine samples at room temperature, protected from light.
-
Acidify the plasma by adding 17.5 µL of concentrated HCl per 1 mL of plasma.
-
Pipette 250 µL of the acidified plasma or urine into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of methanol to the tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C to enhance protein precipitation.
-
Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen at room temperature in the dark.
-
Reconstitute the dried residue in 200 µL of 50:50 methanol:water.
-
Vortex the reconstituted sample thoroughly.
-
Centrifuge the sample at 13,000 x g for a final time at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
2.2. Protocol 2: HPLC-UV Analysis
This protocol provides a general framework for the HPLC-UV analysis of resveratrol and its metabolites.[1][2][4]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., Waters Atlantis C18, 4.6 x 150 mm, 3 µm).
Reagents:
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[1]
-
Mobile Phase B: Methanol containing 2% propan-2-ol.[1]
-
Alternative Mobile Phase: Methanol and 0.05% orthophosphoric acid (OPA) buffer.[2]
Chromatographic Conditions:
-
Injection Volume: 20 µL.[2]
-
Gradient Elution (Example):
-
A suitable gradient can be optimized to separate the polar metabolites from the parent resveratrol. A starting condition with a higher percentage of aqueous mobile phase (A) is recommended, followed by a gradual increase in the organic mobile phase (B) to elute resveratrol.
-
2.3. Protocol 3: Preparation of Standard Solutions and Calibration Curve
This protocol describes the preparation of standard solutions for calibration.[1][7]
Procedure:
-
Stock Solution: Prepare a stock solution of trans-resveratrol in methanol at a concentration of 1 mg/mL. Store this solution in the dark at -20°C.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Standards in Matrix: Prepare calibration standards by spiking known amounts of the working solutions into blank plasma or urine to achieve final concentrations covering the expected range in the samples (e.g., 5 - 500 ng/mL for plasma).
-
Calibration Curve: Inject the calibration standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.
3. Visualizations
3.1. Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of resveratrol and its metabolites.
3.2. Resveratrol Signaling Pathways
Caption: Simplified signaling pathways of resveratrol.
Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted and validated by the end-user for their specific application. Appropriate safety precautions should be taken when handling chemicals.
References
- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-trismethoxy Resveratrol-d4 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-trismethoxy Resveratrol-d4 is a deuterated analog of a methoxylated derivative of resveratrol, a naturally occurring polyphenol. The strategic replacement of four hydrogen atoms with deuterium on the phenyl ring offers a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies. Deuteration can significantly alter the metabolic fate of a compound, often leading to a reduced rate of metabolism due to the kinetic isotope effect. This property makes this compound an excellent internal standard for quantitative bioanalysis and a useful probe for elucidating the metabolic pathways of resveratrol and its analogs.
These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo drug metabolism and disposition studies.
Key Applications
-
Internal Standard in Bioanalytical Methods: Due to its similar chemical properties and distinct mass from the non-deuterated analog, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of trans-trismethoxy resveratrol in biological matrices.
-
Metabolic Stability Assessment: Comparison of the metabolic rate of this compound with its non-deuterated counterpart in liver microsomes or hepatocytes can provide insights into the sites of metabolic attack and the impact of deuteration on metabolic stability.
-
Metabolite Identification: The known mass shift of +4 Da simplifies the identification of metabolites of trans-trismethoxy resveratrol in complex biological samples.
-
In Vivo Pharmacokinetic and Disposition Studies: Administration of this compound to animal models allows for the detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Methoxylated Resveratrol Analogs in Rats Following Intravenous and Oral Administration.
| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | ~1500 | ~100 |
| Tmax (h) | 0.1 | 0.5 - 1.0 |
| AUC₀-t (ng·h/mL) | ~2000 | ~500 |
| Half-life (t½) (h) | 2 - 4 | 3 - 6 |
| Bioavailability (%) | - | ~80 |
Data are extrapolated from studies on pterostilbene and other methoxylated resveratrol analogs and are intended for illustrative purposes. Actual values for this compound may vary.
Table 2: Representative In Vitro Metabolic Stability of Methoxylated Resveratrol Analogs in Rat Liver Microsomes.
| Parameter | Value |
| Half-life (t½) (min) | > 60 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | < 20 |
Data are extrapolated from studies on resveratrol and its methoxylated analogs.[4][5] Deuteration is expected to further increase metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Rat Liver Microsomes
Objective: To determine the metabolic stability of this compound in vitro.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add phosphate buffer, RLM (final concentration 0.5 mg/mL), and the this compound solution (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Diagram 1: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism assay.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least 3 days prior to the study.
-
Fast the rats overnight (with access to water) before dosing.
-
Prepare a formulation of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t½.
-
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Metabolic Pathways
The metabolism of resveratrol primarily involves Phase II conjugation reactions, leading to the formation of glucuronide and sulfate metabolites.[1] Methoxylation, as in trans-trismethoxy resveratrol, can block some sites of conjugation and may lead to different metabolic profiles, potentially involving Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes prior to conjugation. Deuteration at specific positions can slow down CYP-mediated metabolism.
Diagram 3: Postulated Metabolic Pathway of trans-trismethoxy Resveratrol
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. currentseparations.com [currentseparations.com]
- 7. fda.gov [fda.gov]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Troubleshooting & Optimization
avoiding isomerization of trans-resveratrol during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the isomerization of trans-resveratrol to its cis-isomer during analytical procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of trans-resveratrol.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of an unexpected peak corresponding to cis-resveratrol. | Light-Induced Isomerization: Samples were exposed to UV or ambient light during preparation, storage, or analysis. | - Work in a dimly lit environment or use light-blocking (amber) vials and glassware for all sample and standard preparations.[1][2] - If using an autosampler, ensure it has a cover to protect samples from light. |
| High pH Environment: The pH of the sample, solvent, or mobile phase is alkaline (pH > 7). trans-Resveratrol is unstable and isomerizes in alkaline conditions.[3][4][5] | - Maintain an acidic pH (ideally below 6.8) for all solutions.[3][4][5] - For HPLC analysis, use a mobile phase with an acidic modifier, such as phosphoric acid or formic acid, to maintain a low pH (e.g., pH 3.0).[1] | |
| Decreasing trans-resveratrol peak area over time in replicate injections. | Sample Instability in Solution: The sample is degrading in the dissolution solvent or on the autosampler. This is exacerbated by elevated temperatures and alkaline pH.[3][4][5][6] | - Prepare samples fresh and analyze them immediately. - If storage is necessary, store solutions at low temperatures (e.g., -20°C) and protect them from light.[7] - Ensure the autosampler is temperature-controlled if samples will be queued for an extended period. |
| Low Analyte Concentration: Dilute solutions of trans-resveratrol are less stable and more prone to isomerization.[6] | - Whenever possible, work with solutions at concentrations of 25 mg/L or higher, as they exhibit greater stability.[6] | |
| Poor separation between trans- and cis-resveratrol peaks. | Suboptimal Chromatographic Conditions: The HPLC/UPLC method is not adequately resolving the two isomers. | - Optimize the mobile phase composition. A gradient elution may be necessary for complex matrices. - Ensure the column (typically C8 or C18) is in good condition.[7] - Adjust the flow rate and column temperature to improve resolution. |
| Inaccurate quantification using UV/VIS spectroscopy. | Lack of Specificity: UV/VIS spectroscopy cannot distinguish between trans-resveratrol, cis-resveratrol, and some degradation products, leading to falsely elevated concentration readings, especially under conditions where isomerization occurs (alkaline pH, light exposure).[3][4] | - Use a specific method like HPLC or UPLC for accurate quantification of trans-resveratrol.[3][4][8] These methods separate the isomers before detection. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of trans-resveratrol to cis-resveratrol?
A1: The primary factors are exposure to ultraviolet (UV) or high-intensity white light, and alkaline pH conditions.[2][9] trans-Resveratrol is stable in acidic environments but its degradation and isomerization increase exponentially at a pH above 6.8.[3][4][5] Elevated temperatures can also accelerate this process, particularly in alkaline solutions.[3][4]
Q2: How can I prevent isomerization during sample preparation and storage?
A2: To prevent isomerization, it is crucial to protect your samples from light at all stages. Use amber vials or wrap containers in aluminum foil.[1] Prepare and store all solutions, including standards and samples, under acidic conditions (pH < 6.8).[3][4][5] For short-term storage, refrigeration is suitable, but for longer periods, store samples at -20°C.[7]
Q3: What is the most reliable analytical method for quantifying trans-resveratrol?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most reliable methods for the accurate quantification of trans-resveratrol.[3][4][8] These techniques allow for the separation of trans- and cis-isomers, ensuring that you are quantifying only the trans-form.
Q4: At what wavelengths should I detect trans- and cis-resveratrol?
A4: For UV detection in HPLC, trans-resveratrol is typically monitored at approximately 306-320 nm, where it has a maximum absorbance.[10][11] The cis-isomer has a maximum absorbance at around 280-295 nm.[10]
Q5: How stable is trans-resveratrol in different solvents?
A5: The stability of trans-resveratrol is highly dependent on the pH of the solvent. In acidic aqueous solutions, it is very stable.[4][5] Its solubility is higher in organic solvents like ethanol, methanol, and PEG-400 compared to water.[1] When preparing stock solutions, using an alcohol-based solvent and storing it protected from light at a low temperature is a common practice.
Quantitative Data Summary
The stability of trans-resveratrol is significantly influenced by pH and temperature. The tables below summarize its stability under various conditions.
Table 1: pH-Dependent Stability of trans-Resveratrol
| pH | Temperature (°C) | Half-life | Stability Observation |
| 1.2 | N/A | > 90 days | Highly stable with no significant degradation observed.[5] |
| 1 to 7 | N/A | > 28 days | Remains stable.[5] |
| > 6.8 | N/A | Exponentially decreases | Degradation begins to increase significantly.[3][4][5] |
| 7.4 | 37 | < 3 days | Rapid degradation occurs.[5] |
| 8.0 | N/A | < 10 hours | Very unstable.[5] |
| 10.0 | N/A | < 5 minutes | Extremely unstable.[5] |
Table 2: Temperature-Dependent Stability of trans-Resveratrol at pH 7.4
| Temperature (°C) | Stability Observation |
| -22 | Degradation is prevented.[4] |
| 4 | Degradation is slowed.[4] |
| 25 | Rapid degradation occurs.[4] |
| 37 | Rapid degradation occurs.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol outlines the steps for preparing samples to minimize isomerization.
-
Work Environment: Perform all steps under subdued lighting. Use amber glassware and autosampler vials to prevent light exposure.
-
Solvent Preparation: Prepare all solvents and buffers to have a final pH in the acidic range (e.g., pH 3.0-6.0).
-
Stock Solution: Accurately weigh trans-resveratrol standard and dissolve in methanol or ethanol to prepare a stock solution. Store this solution at -20°C in an amber vial.
-
Working Standards: Prepare working standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
Sample Extraction (for complex matrices like plasma or plant extracts):
-
Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Ensure all solvents used are of HPLC grade and the pH is controlled throughout the process.
-
A detailed method for plasma involves protein precipitation followed by liquid-liquid extraction.[12]
-
-
Final Preparation: Filter the final sample and standard solutions through a 0.45 µm syringe filter into amber HPLC vials before analysis.
Protocol 2: HPLC Method for Separation of trans- and cis-Resveratrol
This is a general HPLC method that can be adapted for various instruments.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase and an organic solvent.
-
Example Isocratic Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.8, adjusted with 0.5% v/v orthophosphoric acid) in a 63:37 (v/v) ratio.[12]
-
Example Gradient Mobile Phase: A gradient of acetonitrile and water, with both phases acidified with 0.1% formic acid.
-
-
Injection Volume: 25 µL.[1]
-
Detector: UV/VIS or Diode Array Detector (DAD).
-
Detection Wavelength: 306 nm for trans-resveratrol and 287 nm for cis-resveratrol.
-
Retention Times: Under the example isocratic conditions, the retention time for trans-resveratrol is approximately 3.94 minutes.[12] Retention times will vary based on the specific method and system.
Visualizations
Caption: Workflow for minimizing trans-resveratrol isomerization.
Caption: Troubleshooting logic for trans-resveratrol analysis.
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Proper Storage and Handling of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for deuterated compounds?
A1: To maintain their isotopic and chemical purity, deuterated compounds should be stored in tightly sealed containers, protected from light and moisture. For many deuterated solvents, refrigeration is recommended to extend their shelf life.[1][2][3] It is also crucial to handle these compounds under an inert atmosphere, such as dry nitrogen or argon, to prevent moisture absorption and subsequent hydrogen-deuterium (H/D) exchange.[4]
Q2: Why is it so important to protect deuterated compounds from moisture?
A2: Most deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Water contamination can lead to several issues in experiments, particularly in NMR spectroscopy, where it can obscure the spectra with a large water peak and lead to the exchange of labile protons on your compound of interest with protons from water. This H/D exchange can compromise the integrity of the deuterated compound and affect experimental results.
Q3: What is the typical shelf life of deuterated solvents?
A3: The shelf life of deuterated solvents varies depending on the specific solvent and storage conditions. When stored unopened and under the recommended conditions, many common deuterated solvents are stable for at least a year.[1][5] However, for certain sensitive solvents like deuterated chloroform and tetrahydrofuran, a shorter shelf life of around six months is often recommended, especially after opening.[1][3] It is best practice to re-analyze the purity of any deuterated solvent that has been stored for an extended period.[1][5]
Q4: Can I reuse deuterated solvents?
A4: Yes, it is possible to reuse deuterated solvents, but it requires purification, typically through distillation or by using drying agents, to remove any accumulated moisture or other impurities.[6] Be aware that each reuse and purification cycle can potentially lower the isotopic purity of the solvent. For highly sensitive experiments, using a fresh, unopened solvent is always recommended.
Q5: What is the "deuterium isotope effect" and how can it affect my experiments?
A5: The deuterium isotope effect refers to the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower reaction rates if this bond is broken in the rate-determining step of a reaction.[8] In drug development, this effect can be advantageous, potentially leading to improved metabolic stability and a longer drug half-life.[7][8] However, it is an important factor to consider when designing and interpreting experiments.
Data Presentation: Storage Conditions for Common Deuterated NMR Solvents
The following table summarizes the recommended storage conditions and typical shelf life for some commonly used deuterated NMR solvents.
| Deuterated Solvent | Recommended Storage Temperature | Protection from Light | Inert Atmosphere | Typical Shelf Life (Unopened) |
| Chloroform-d (CDCl₃) | Refrigerated (-5°C to 5°C)[3] | Yes (Amber bottle) | Recommended | 6 months[1][3] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Room Temperature[3] | Yes | Recommended | Stable under recommended conditions[3] |
| Deuterium Oxide (D₂O) | Room Temperature[3] | Yes | Recommended | Stable under recommended conditions[3] |
| Acetone-d₆ | Room Temperature[3] | Yes | Recommended | Stable under recommended conditions[3] |
| Methanol-d₄ | Room Temperature[3] | Yes | Recommended | Stable under recommended conditions[3] |
| Acetonitrile-d₃ | Room Temperature[3] | Yes | Recommended | 1 year[1][5] |
| Tetrahydrofuran-d₈ (THF-d₈) | Refrigerated (-5°C to 5°C)[5] | Yes | Recommended | 6 months[5] |
Troubleshooting Guides
Issue 1: Large water peak in my NMR spectrum.
-
Possible Cause 1: Contaminated deuterated solvent.
-
Solution: Use a fresh, unopened ampule of deuterated solvent. If using a bottle with a septum, ensure you are using a dry syringe and needle, and consider flushing the headspace with an inert gas before drawing the solvent.
-
-
Possible Cause 2: Wet NMR tube or glassware.
-
Solution: Dry all glassware, including the NMR tube and any pipettes, in an oven at a high temperature (e.g., 150°C) for several hours and allow them to cool in a desiccator before use.
-
-
Possible Cause 3: Hygroscopic sample.
-
Solution: Prepare the sample in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.
-
Issue 2: My deuterated compound appears to be degrading or showing unexpected peaks.
-
Possible Cause 1: Improper storage.
-
Solution: Review the recommended storage conditions for your specific compound. Some compounds are sensitive to light, temperature, or oxygen. Ensure the container is properly sealed and stored at the correct temperature. For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.
-
-
Possible Cause 2: Acidity of the deuterated solvent.
-
Solution: Deuterated chloroform, for instance, can decompose over time to form acidic byproducts. This acidity can degrade sensitive compounds. You can test for acidity and neutralize it if necessary. (See Experimental Protocol 2).
-
-
Possible Cause 3: Reactivity with residual impurities in the solvent.
-
Solution: Use a high-purity deuterated solvent. If you suspect impurities are the issue, you can try purifying the solvent before use.
-
Issue 3: I suspect H/D exchange is occurring with my compound.
-
Possible Cause 1: Presence of labile protons in your compound.
-
Solution: Protons attached to heteroatoms (e.g., -OH, -NH, -SH) are susceptible to exchange with deuterium from the solvent. This is a common phenomenon. If this is undesirable for your experiment, you may need to use a different, aprotic deuterated solvent.
-
-
Possible Cause 2: Presence of acidic or basic impurities.
-
Solution: Acidic or basic conditions can catalyze H/D exchange. Ensure your solvent and sample are neutral.
-
Experimental Protocols
Protocol 1: Preparation of an NMR Sample with a Hygroscopic Deuterated Solvent
-
Glassware Preparation: Dry a 5 mm NMR tube, a Pasteur pipette, and a small vial in an oven at 150°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.
-
Sample Weighing: In the small, dry vial, accurately weigh the desired amount of your solid compound (typically 1-10 mg for ¹H NMR).
-
Solvent Transfer (under inert atmosphere):
-
If using a single-use ampule, score and break the neck of the ampule under a gentle stream of dry nitrogen or argon.
-
If using a septum-sealed bottle, flush a dry syringe with inert gas, pierce the septum, and withdraw the required volume of deuterated solvent (typically 0.5-0.7 mL).
-
-
Dissolution: Add the deuterated solvent to the vial containing your sample. Gently swirl or vortex to dissolve the compound completely.
-
Filtration and Transfer to NMR Tube: Place a small, dry plug of glass wool or cotton into the dry Pasteur pipette. Using the pipette, filter the sample solution directly into the dry NMR tube to remove any particulate matter.
-
Capping: Cap the NMR tube immediately to prevent atmospheric moisture contamination.
-
Cleaning: Clean the outside of the NMR tube with a lint-free wipe and an appropriate solvent (e.g., isopropanol) before inserting it into the spectrometer.
Protocol 2: Testing for and Neutralizing Acidity in Deuterated Chloroform
-
Acidity Test:
-
In a clean test tube, add 1 mL of the deuterated chloroform to be tested.
-
Add 1 mL of distilled water (pH 6-7).
-
Add 1-2 drops of a bromothymol blue indicator solution.
-
Cap the test tube and shake vigorously.
-
Allow the layers to separate. A yellow color in the aqueous layer indicates that the chloroform is acidic.
-
-
Neutralization:
-
To a bottle of acidic deuterated chloroform, add a small amount of anhydrous potassium carbonate or pass the solvent through a small column of basic alumina.
-
Swirl gently and allow it to stand for a few hours.
-
Carefully decant or filter the neutralized solvent before use.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with deuterated compounds.
Caption: Simplified schematic of the hydrogen-deuterium (H/D) exchange process.
References
Validation & Comparative
A Comparative Guide to Resveratrol Quantification: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of resveratrol, a polyphenol known for its potential health benefits. The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, supported by experimental data from various validation studies.
Quantitative Performance Data
The following table summarizes the key performance parameters for the different resveratrol quantification methods based on published validation data. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Parameter | HPLC | UV-Visible Spectrophotometry | GC-MS |
| Linearity Range (µg/mL) | 0.010 - 6.4[1], 0.25 - 8[2], 2.8 - 4.2[3] | 0.5 - 6[4], 10 - 50[5] | Information not readily available in reviewed literature |
| Correlation Coefficient (r²) | >0.9998[1] | 0.999[4] | Information not readily available in reviewed literature |
| Limit of Detection (LOD) (µg/mL) | 0.006[1], 0.058[3], 0.02[2] | 0.0752[4], 0.132[6], 10.19 | Information not readily available in reviewed literature |
| Limit of Quantification (LOQ) (µg/mL) | 0.008[1], 0.176[3], 0.08[2] | 0.2280[4], 0.404[6], 30.88 | Information not readily available in reviewed literature |
| Accuracy (% Recovery) | 100.16 ± 1.47[3] | 98.18 - 99.18[4] | Information not readily available in reviewed literature |
| Precision (% RSD) | Intra-day: 0.46 - 1.02, Inter-day: 0.63 - 2.12[1] | Intra-day: 0.58 - 1.20, Inter-day: 0.28 - 1.08[4] | Information not readily available in reviewed literature |
Note: The performance characteristics can vary depending on the specific instrumentation, column, mobile phase, and sample matrix. The data presented here is a synthesis from multiple sources to provide a comparative overview. A review of analytical techniques for resveratrol quantification highlighted that LC-MS/MS is the most sensitive technique, with a limit of detection of 0.001 μg/mL, and is particularly effective for biological samples[7][8].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of typical experimental protocols for each quantification method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for resveratrol quantification due to its high resolution and sensitivity.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is typically used[9].
-
Column: A C18 column (e.g., 250x4.6 mm, 5 µm) is commonly employed for separation[1][9].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used in either isocratic or gradient elution mode[1][3][9]. For example, a mobile phase of methanol and 0.05% OPA buffer (51:49, v/v) has been reported[9].
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min[1][9].
-
Detection: The UV detector is commonly set to the maximum absorbance wavelength of trans-resveratrol, which is around 306 nm or 319 nm[1][9].
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system. For biological samples like plasma, a protein precipitation step followed by extraction is necessary[1].
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of resveratrol standards. The concentration of resveratrol in the samples is then determined from this curve[10].
UV-Visible Spectrophotometry
This method is simpler and more cost-effective than HPLC but can be less specific.
-
Instrumentation: A UV-Visible spectrophotometer is required[4].
-
Solvent: Methanol is a commonly used solvent to dissolve resveratrol standards and samples[4][5].
-
Procedure:
-
A stock solution of resveratrol is prepared in methanol.
-
Serial dilutions are made to prepare calibration standards of known concentrations[4].
-
The absorbance of each standard and the sample is measured at the wavelength of maximum absorbance (λmax) for resveratrol, which is around 306 nm or 310 nm[5][6].
-
A calibration curve of absorbance versus concentration is plotted.
-
The concentration of resveratrol in the sample is determined using the linear regression equation of the calibration curve[4].
-
-
Validation: The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness[4][5].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like resveratrol, a derivatization step is typically required to increase their volatility.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Derivatization: A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which replaces the hydroxyl protons of resveratrol with trimethylsilyl (TMS) groups.
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate the components of the mixture.
-
Detection: The mass spectrometer is used to detect the derivatized resveratrol. Quantification is often performed using selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Quantification: An internal standard is usually added to the samples and standards to improve the accuracy and precision of the quantification. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
Workflow and Process Diagrams
Visualizing the experimental and logical workflows can aid in understanding the cross-validation process. The following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpba.in [ijpba.in]
- 5. pnrjournal.com [pnrjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. citedrive.com [citedrive.com]
- 9. ijper.org [ijper.org]
- 10. globalresearchonline.net [globalresearchonline.net]
Comparative Metabolic Stability of Resveratrol and Its Analogs: A Guide for Researchers
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential health benefits. However, its therapeutic application is often hindered by its low bioavailability and rapid metabolism.[1][2] This guide provides a comparative analysis of the metabolic stability of resveratrol and its analogs, with a focus on pterostilbene, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand and overcome the pharmacokinetic challenges associated with these compounds.
Quantitative Comparison of Metabolic Stability: Resveratrol vs. Pterostilbene
Studies in rat models have demonstrated significant differences in the oral bioavailability and metabolic profiles of resveratrol and its dimethylether analog, pterostilbene.[3][4] Pterostilbene exhibits substantially greater bioavailability and metabolic stability.[1][3][5] Resveratrol is extensively and rapidly converted to glucuronide and sulfate conjugates, resulting in low plasma concentrations of the free, active compound.[1][6] In contrast, methylation of the hydroxyl groups, as in pterostilbene, enhances resistance to this first-pass metabolism.[1][7]
Below is a summary of key pharmacokinetic parameters from a comparative study in rats.
| Parameter | Resveratrol | Pterostilbene | Reference(s) |
| Oral Bioavailability | ~20% | ~80% | [1][3] |
| Primary Metabolites | Glucuronide and sulfate conjugates | Pterostilbene sulfate and glucuronide | [1][3] |
| Plasma Levels (Oral Dosing) | Low plasma levels of parent compound | Markedly greater plasma levels of parent compound | [1][3] |
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of resveratrol and its analogs is typically evaluated using in vitro methods such as liver microsomal assays and S9 fraction assays. These assays provide insights into the intrinsic clearance of a compound and its susceptibility to Phase I and Phase II metabolic enzymes.[8][9]
1. Liver Microsomal Stability Assay
This assay is a common in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[10][11][12]
-
Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.
-
Materials:
-
Procedure:
-
The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.[11][13]
-
The reaction is initiated by the addition of an NADPH regenerating system.[10][14]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10][11]
-
The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.[13]
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10]
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
-
2. S9 Fraction Stability Assay
The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9000g.[16] It contains both microsomal and cytosolic enzymes, thus enabling the assessment of both Phase I and Phase II (e.g., glucuronidation and sulfation) metabolism.[8][9][16]
-
Objective: To evaluate the overall metabolic stability of a compound in the presence of a broader range of liver enzymes.
-
Materials:
-
Procedure:
-
The S9 fraction is incubated with the test compound at 37°C.[17]
-
The reaction is initiated by the addition of a cocktail of cofactors (NADPH, UDPGA, PAPS).[17]
-
Samples are collected and quenched at different time points.[17]
-
The concentration of the parent compound is quantified by LC-MS/MS.[17]
-
Data analysis is performed to determine the metabolic rate, half-life, and intrinsic clearance.[17]
-
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using liver microsomes or S9 fraction.
Caption: Workflow for in vitro metabolic stability assessment.
Primary Metabolic Pathways of Resveratrol
Resveratrol undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, which are major determinants of its low bioavailability.[6][18]
Caption: Major metabolic pathways of resveratrol.
Signaling Pathways Modulated by Resveratrol
While the focus of this guide is on metabolic stability, it is noteworthy that resveratrol's biological effects are mediated through the modulation of various signaling pathways. Key pathways include the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are involved in cellular metabolism, stress resistance, and longevity.[19][20][21] Resveratrol has also been shown to influence the Nrf2/ARE pathway, enhancing antioxidant defenses, and to inhibit the PI3K/AKT pathway.[21][22]
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profile and structure–activity relationship of resveratrol and its analogs in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and pharmacokinetics of resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol and Its Derivatives Diminish Lipid Accumulation in Adipocytes In Vitro—Mechanism of Action and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DK [thermofisher.com]
- 15. bioivt.com [bioivt.com]
- 16. S9 fraction - Wikipedia [en.wikipedia.org]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. In Vitro Glucuronidation and Sulfation of ε-Viniferin, a Resveratrol Dimer, in Humans and Rats [mdpi.com]
- 19. nrf2activators.com [nrf2activators.com]
- 20. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: Evaluating Trans-Trismethoxy Resveratrol-d4
The Critical Role of Internal Standards in LC-MS
Internal standards are essential in LC-MS-based quantification to correct for variability introduced during sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[3] Deuterated standards, such as trans-trismethoxy Resveratrol-d4, are widely considered the gold standard for such applications.[4] They are chemically identical to the analyte, with the only difference being the presence of heavier isotopes, which allows them to be distinguished by the mass spectrometer.[4] This near-identical chemical nature ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[1][2]
Performance Comparison: Deuterated vs. Other Internal Standards
The primary alternatives to deuterated standards are structural analogues, which are compounds with similar chemical structures to the analyte. While often more readily available and less expensive, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.[1]
Key Performance Parameters:
| Parameter | Deuterated Standard (e.g., Resveratrol-d4) | Structural Analogue |
| Accuracy | High | Moderate to High |
| Precision | High | Moderate to High |
| Matrix Effect Compensation | Excellent | Variable |
| Co-elution with Analyte | Nearly Identical | May Differ |
| Cost | Higher | Lower |
Experimental Data: Performance of a Deuterated Resveratrol Standard
The following data is derived from a study utilizing resveratrol-d4 for the quantification of resveratrol in mouse plasma by UPLC-MS/MS. This serves as a proxy for the expected performance of this compound.
Table 1: Recovery and Linearity Data for Resveratrol using Resveratrol-d4 Internal Standard
| Analyte Concentration (ng/mL) | Mean Recovery (%) |
| 5 | 82 |
| 50 | 76 |
| 100 | 96 |
| Average Recovery | 85 ± 10% |
| Linearity (ng/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.25 |
| LOQ | 0.5 |
The high recovery, excellent linearity, and low limits of detection and quantification demonstrate the suitability of a deuterated resveratrol standard for sensitive and accurate bioanalysis.
Experimental Protocol: Quantification of Resveratrol using a Deuterated Internal Standard
The following is a detailed methodology for the quantification of resveratrol in a biological matrix using a deuterated internal standard, based on established protocols.
1. Sample Preparation:
-
To 100 µL of plasma, add 2.5 µL of a 4 µg/mL stock solution of the deuterated internal standard (e.g., resveratrol-d4) to achieve a final concentration of 100 ng/mL.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the sample for 5 seconds.
-
Centrifuge at 9,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. UPLC-MS/MS Conditions:
-
Column: C18, set at 40°C
-
Mobile Phase: Gradient elution with an organic solvent
-
Injection Volume: Appropriate for the system
-
Mass Spectrometry: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
Table 3: Mass Spectrometry Parameters
| Parameter | Resveratrol | Resveratrol-d4 (IS) |
| MRM Transition (Quantifier) | 227 → 185 | 231 → 147 |
| MRM Transition (Qualifier) | 227 → 143 | - |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 12 | 24 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11enc.eventos.chemistry.pt [11enc.eventos.chemistry.pt]
- 3. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Resveratrol Quantification Assays: Evaluating Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of resveratrol is paramount for robust and reproducible results. This guide provides an objective comparison of common analytical methods for resveratrol quantification, focusing on the critical performance metrics of linearity and range. Experimental data from various studies are summarized to support the evaluation of each technique's suitability for specific research applications.
Comparison of Analytical Methods
The selection of an appropriate assay for resveratrol quantification depends on several factors, primarily the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and UV-Visible Spectrophotometry are the most frequently employed techniques. The following table summarizes the key performance characteristics of these methods based on published data.
| Analytical Method | Linearity (R²) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Sample Matrix |
| HPLC-UV | >0.9998[1] | 0.010 - 6.4[1] | 0.006[1] | 0.008[1] | Human Plasma |
| 0.999[2] | 1 - 10[2] | 0.689[2] | 2.089[2] | Pure Drug Form | |
| 0.999[3] | 20 - 60[3] | 2.94[3] | 9.8[3] | Pharmaceutical Dosage Forms | |
| 0.9995[4] | 5 - 25[4] | - | - | Bulk and Pharmaceutical Dosage Form | |
| 0.9989[5] | 0.1 - 10[5] | 0.28[5] | 0.87[5] | Nanoparticles | |
| 0.9925[6] | 0.005 - 0.5 (plasma)[6] | 0.002[6] | 0.005[6] | Human Plasma and Urine | |
| - | 1 - 40[7] | 0.125[7] | 0.413[7] | Plant Extracts | |
| - | 2.8 - 4.2[8] | 0.058[8] | 0.176[8] | Pharmaceutical Formulations | |
| LC-MS/MS | >0.999[9] | 0.005 - 1.0[9] | - | 0.005[9] | Dog Plasma |
| 0.99916[10] | 0.0005 - 0.1[10] | 0.00025[10] | 0.0005[10] | Mouse Plasma | |
| - | 0.01 - 1.0[11] | - | 0.005[11] | Rat Plasma and Tissue | |
| R² > 0.9998[12] | 0.0002 - 0.1[12] | 0.00006[12] | 0.0002[12] | Peanut Oils | |
| UV-Vis Spectrophotometry | 0.9995[13] | 0.5 - 6[13] | 0.0752[13] | 0.2280[13] | Bulk and Marketed Formulation |
| 0.9977[14] | 2 - 10[14] | 0.0665[14] | 0.2016[14] | Vegetarian Formulation | |
| - | 10 - 50[15][16] | - | - | Pharmaceutical Dosage Form | |
| - | 1 - 10[17] | 10.19[17] | 30.88[17] | Combined Dosage Form |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of resveratrol using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a UV-Vis detector is commonly used.[1][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer pH 6.8 or 0.05 M orthophosphoric acid pH 2.0) and an organic solvent like methanol or acetonitrile.[1][3] The composition can be isocratic (e.g., methanol:phosphate buffer 63:37 v/v) or a gradient.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[1][3]
-
Detection Wavelength: Resveratrol is typically detected at its maximum absorbance wavelength, which is around 306 nm.[1][2][3]
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is a common first step.[1][9] Plant extracts and pharmaceutical dosage forms may require dissolution in a suitable solvent followed by filtration.[3][7]
-
Standard Preparation: Stock solutions of trans-resveratrol are prepared in a solvent like methanol and serially diluted to create a calibration curve over the desired concentration range.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is used for this highly sensitive technique.[9][10][18]
-
Chromatographic Conditions: Similar C18 columns and mobile phases as in HPLC-UV are used, though flow rates may be lower (e.g., 0.1 - 0.25 mL/min).[9][18]
-
Ionization and Detection: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the resveratrol molecules.[9][18] Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[10][18]
-
Sample Preparation: Similar to HPLC-UV, sample preparation involves extraction and protein precipitation for biological matrices.[9][10]
-
Internal Standard: An internal standard, such as a deuterated form of resveratrol (resveratrol-d4), is often used to improve accuracy and precision.[10]
UV-Visible Spectrophotometry
-
Instrumentation: A UV-Visible spectrophotometer is used for this simpler and more accessible method.[13][14]
-
Solvent: Resveratrol is dissolved in a suitable solvent, such as methanol or distilled water.[14][15][16]
-
Wavelength Scan: An initial scan is performed to determine the wavelength of maximum absorbance (λmax), which is typically around 306-310 nm.[14][15][16]
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.[13][14] The concentration of resveratrol in unknown samples is then determined from this curve.[13][14]
Experimental Workflow
The general workflow for resveratrol quantification involves a series of sequential steps from sample collection to data analysis.
Figure 1. A generalized workflow for the quantification of resveratrol.
Conclusion
The choice of an analytical method for resveratrol quantification is a critical decision that directly impacts the quality and reliability of research findings.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for complex biological matrices where trace amounts of resveratrol need to be detected.[10][19]
-
HPLC-UV provides a robust and widely accessible alternative with good sensitivity and linearity for a variety of sample types, including plasma and pharmaceutical formulations.[1][2][20]
-
UV-Visible Spectrophotometry , while less sensitive and selective than chromatographic methods, can be a cost-effective and rapid tool for the analysis of simpler sample matrices, such as bulk drug substances and some formulations.[13][14]
Researchers should carefully consider the specific requirements of their study, including the expected concentration range of resveratrol, the complexity of the sample matrix, and the available resources, to select the most appropriate quantification assay. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijper.org [ijper.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpba.in [ijpba.in]
- 14. ijrpb.com [ijrpb.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ajpaonline.com [ajpaonline.com]
- 18. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. login.medscape.com [login.medscape.com]
- 20. Comparison of methods for analysis of resveratrol in dietary vegetable supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Trans-Trismethoxy Resveratrol-d4 for Clinical Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of trans-trismethoxy Resveratrol-d4 as an internal standard for the quantification of resveratrol and its metabolites in clinical studies. It compares the use of a deuterated internal standard with other analytical approaches and provides supporting experimental data and protocols.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of reported health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] However, its clinical application is often hampered by low bioavailability and rapid metabolism.[4][5][6] Accurate and precise quantification of resveratrol and its metabolites in biological matrices is therefore crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for bioanalytical method validation, offering significant advantages in accuracy and precision.[7]
Comparison of Analytical Approaches
The use of a deuterated internal standard like this compound in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis offers superior performance compared to other methods.
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard | External Standard Method |
| Principle | Co-elutes with the analyte and has a similar ionization efficiency, but a different mass-to-charge ratio. | A structurally similar but chemically distinct molecule from the analyte. | Quantification is based on a calibration curve generated from standards prepared in a clean matrix. |
| Accuracy | High. Effectively compensates for matrix effects and variations in sample preparation and instrument response. | Moderate to High. Compensation for matrix effects may be less effective due to differences in physicochemical properties. | Lower. Prone to inaccuracies due to matrix effects and variability in sample processing. |
| Precision | High. Minimizes variability introduced during sample handling and analysis. | Moderate to High. Variability can be higher if the internal standard does not perfectly mimic the analyte's behavior. | Lower. Susceptible to variations in injection volume and instrument performance. |
| Matrix Effect Compensation | Excellent. The deuterated standard experiences nearly identical matrix effects as the analyte. | Good. The degree of compensation depends on the structural similarity to the analyte. | Poor. Does not inherently correct for signal suppression or enhancement caused by the biological matrix. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies (e.g., FDA, EMA) for clinical bioanalysis. | Accepted, but may require more extensive validation to demonstrate its suitability. | Generally not recommended for pivotal clinical studies due to its limitations. |
Experimental Data
The following tables summarize typical validation parameters for the quantification of resveratrol in human plasma using an LC-MS/MS method with a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| trans-Resveratrol | 0.5 - 100 | > 0.999 |
| Resveratrol Glucuronide | 5 - 1000 | > 0.99 |
| Resveratrol Sulfate | 10 - 2000 | > 0.99 |
Data synthesized from multiple sources demonstrating typical performance.[8][9]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| trans-Resveratrol | Low (1 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
| Mid (50 ng/mL) | < 15% | ± 15% | < 15% | ± 15% | |
| High (80 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
CV: Coefficient of Variation, RE: Relative Error. Acceptance criteria based on FDA guidelines for bioanalytical method validation.[8][10]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| trans-Resveratrol | > 85% | 0.95 - 1.05 |
| This compound | > 85% | 0.95 - 1.05 |
Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. A value close to 1 indicates minimal matrix effect.
Experimental Protocols
Bioanalytical Method for Resveratrol Quantification in Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-resveratrol in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
3. Method Validation
The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Resveratrol Metabolism and Signaling
Resveratrol undergoes extensive metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[6] The parent compound and its metabolites can modulate various signaling pathways, contributing to its biological effects.
Caption: Resveratrol metabolism and key signaling pathways.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of resveratrol in clinical samples using a deuterated internal standard.
Caption: Bioanalytical workflow for resveratrol quantification.
Conclusion
The validation of bioanalytical methods is a critical component of clinical drug development. For a compound like resveratrol, which exhibits complex pharmacokinetics, the use of a stable isotope-labeled internal standard such as this compound is paramount for achieving the accuracy and precision required for regulatory submission. The data and protocols presented in this guide demonstrate a robust and reliable approach for the quantification of resveratrol and its metabolites in clinical studies, ultimately enabling a more accurate characterization of its therapeutic potential.
References
- 1. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Pharmacokinetic Characterizations of trans-Resveratrol (t-Rev) Encapsulated with Self-Assembling Lecithin-based Mixed Polymeric Micelles (saLMPMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Resveratrol (3,5,4′-trihydroxystilbene) and its properties in oral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 9. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of trans-trismethoxy Resveratrol-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling trans-trismethoxy Resveratrol-d4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 1089051-64-8[1][2] |
| Molecular Formula | C17H14D4O3[1][2] |
| Molecular Weight | 274.4 g/mol [1][2] |
| Purity | ≥99% deuterated forms (d1-d4)[1][2] |
| Formulation | A solution in methyl acetate[1][2] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 10 mg/ml[1] |
Experimental Workflow: Disposal Protocol
The proper disposal of this compound should be approached systematically to minimize risks and ensure regulatory compliance. The following workflow diagram illustrates the key stages of the disposal process.
Step-by-Step Disposal Procedures
Adherence to a strict, procedural approach is paramount for the safe disposal of this compound. The following steps are based on general best practices for laboratory chemical waste management.
1. Initial Assessment and Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound and its solvent (methyl acetate). The SDS for the related compound, trans-Resveratrol-d4, indicates that it is a highly flammable liquid and vapor and may cause cancer.[3] Similar precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5][6] Given that this compound is often supplied in a methyl acetate solution, a container suitable for flammable organic solvents is required. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound" and "methyl acetate," along with their approximate concentrations.[5] Do not use abbreviations or chemical formulas.[5][6] The date of waste generation and the name of the principal investigator should also be included.[5]
-
Collection: Carefully transfer the waste solution into the designated container. Avoid overfilling; containers should not be filled to more than 90% capacity.[7] Keep the container securely closed except when adding waste.[6][8]
3. Storage:
-
Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3][7] This area should be under the direct supervision of laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment tray or vessel to prevent the spread of material in case of a leak.[8] The secondary container should be capable of holding the entire volume of the primary container.[8]
-
Incompatible Wastes: Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[6]
4. Disposal:
-
Professional Disposal Service: The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[5][7] Do not dispose of this chemical down the drain or in regular trash.[3][9][10]
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup. Provide them with a complete list of the chemicals in the waste container.[5]
-
Empty Containers: Any container that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6][10] After triple-rinsing, the empty container can often be disposed of as regular trash, but be sure to deface the original label.[11]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
